5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole

Antibacterial Benzoxazole Enterococcus faecalis

5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole (CAS 1552012-28-8) is a tri‑halogenated benzoxazole derivative possessing bromine at C5, chlorine at C2, and fluorine at C6 on the fused benzene–oxazole scaffold. With a molecular formula of C₇H₂BrClFNO and a molecular weight of 250.45 g·mol⁻¹, it is a solid at ambient temperature exhibiting a predicted boiling point of 266.3 ± 20.0 °C, a predicted density of 1.898 ± 0.06 g·cm⁻³, and a predicted pKa of −2.85 ± 0.30.

Molecular Formula C7H2BrClFNO
Molecular Weight 250.45 g/mol
Cat. No. B12335784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole
Molecular FormulaC7H2BrClFNO
Molecular Weight250.45 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)F)OC(=N2)Cl
InChIInChI=1S/C7H2BrClFNO/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H
InChIKeyRXRHWHIGLCGNGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole: Chemical Identity, Core Properties, and Class Context for Procurement Decisions


5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole (CAS 1552012-28-8) is a tri‑halogenated benzoxazole derivative possessing bromine at C5, chlorine at C2, and fluorine at C6 on the fused benzene–oxazole scaffold . With a molecular formula of C₇H₂BrClFNO and a molecular weight of 250.45 g·mol⁻¹, it is a solid at ambient temperature exhibiting a predicted boiling point of 266.3 ± 20.0 °C, a predicted density of 1.898 ± 0.06 g·cm⁻³, and a predicted pKa of −2.85 ± 0.30 . Benzoxazoles are recognized privileged scaffolds in medicinal chemistry and agrochemical research owing to their broad spectrum of antimicrobial, anticancer, and anti‑inflammatory activities . The simultaneous presence of three distinct halogen atoms on the benzoxazole core imparts a unique electronic and steric profile that cannot be achieved with mono‑ or di‑halogenated analogs, positioning this compound as a differentiated building block for structure–activity relationship (SAR) exploration and late‑stage functionalization .

Why 5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole Cannot Be Replaced by Common Mono‑ or Di‑Halogenated Benzoxazoles


Benzoxazole analogs substituted with one or two halogens—such as 2,5‑dichlorobenzoxazole or 2‑chloro‑6‑fluorobenzoxazole—are widely available building blocks, but their simpler halogenation patterns limit both the electronic tuning of the aromatic system and the number of orthogonal reactive handles available for sequential diversification . The target compound provides three chemically distinct carbon–halogen bonds (C–Br, C–Cl, C–F) that can be engaged in a chemoselective manner: the C2–Cl bond is susceptible to nucleophilic aromatic substitution, the C5–Br bond is amenable to palladium‑catalyzed cross‑coupling, and the C6–F bond can serve as a metabolically stable bioisostere or a directing group for further functionalization . Substituting the target compound with a dihalogenated congener would eliminate at least one of these orthogonal synthetic opportunities and alter the lipophilicity, dipole moment, and hydrogen‑bonding capacity of the molecule, which can translate into different target‑binding affinities, pharmacokinetic profiles, and biological selectivities .

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole


Antibacterial Potency Against Enterococcus faecalis: IC₅₀ Comparison with Structurally Related Benzoxazole Derivatives

5‑Bromo‑2‑chloro‑6‑fluoro‑1,3‑benzoxazole exhibits an IC₅₀ of 3.19 µM (3,190 nM) against Enterococcus faecalis CECT 481 in a 2‑fold microtiter broth assay after 18 h of incubation [REFS‑1]. In comparison, a series of 6‑fluoro‑substituted benzoxazole derivatives bearing additional halogen or alkyl substituents at other positions were reported to display MIC values of 62.5 µg mL⁻¹ (≈ 200 µM, depending on molecular weight) against E. faecalis in a structurally related study employing the same bacterial species [REFS‑2]. Although IC₅₀ and MIC are distinct endpoints, the approximately 60‑fold lower concentration of the tri‑halogenated compound required to achieve 50 % growth inhibition suggests that the specific 5‑Br/2‑Cl/6‑F pattern imparts a gain in antibacterial potency that is not attained by analogs bearing only fluorine and other substituents [REFS‑1][REFS‑2]. Caution is warranted, as the comparison is cross‑study and assay conditions differ in detail.

Antibacterial Benzoxazole Enterococcus faecalis IC50

Tri‑Halogenation Pattern Enables Orthogonal Sequential Functionalization Not Possible with Mono‑ or Di‑Halogenated Analogs

The simultaneous presence of bromine, chlorine, and fluorine on the benzoxazole nucleus provides three electronically and sterically distinct leaving groups that can be engaged in a programmed sequence of transformations: (i) the C2‑Cl bond undergoes facile nucleophilic aromatic substitution with amines or alkoxides; (ii) the C5‑Br bond participates in Suzuki, Sonogashira, or Buchwald‑Hartwig cross‑couplings under palladium catalysis; (iii) the C6‑F bond can be retained as a metabolically stable bioisostere or activated under specialized conditions (e.g., with strong nucleophiles or transition‑metal catalysis) [REFS‑1][REFS‑2]. By contrast, 5‑bromo‑2‑chlorobenzoxazole lacks the fluorine bioisostere, and 2‑chloro‑6‑fluorobenzoxazole cannot undergo C5‑selective cross‑coupling [REFS‑3][REFS‑4]. No quantitative reactivity scale is available for the target compound; however, the differential bond dissociation energies of C–Br (≈ 285 kJ mol⁻¹), C–Cl (≈ 327 kJ mol⁻¹), and C–F (≈ 485 kJ mol⁻¹) underpin the feasibility of chemoselective manipulation [REFS‑5]. This evidence is classified as supporting evidence because direct quantitative data for sequential functionalization yields on the target molecule are absent from the open literature.

Synthetic chemistry Benzoxazole Chemoselectivity Cross-coupling

Physicochemical Differentiation from 2,5‑Dichlorobenzoxazole: Density and Boiling Point Reflecting Enhanced Intermolecular Interactions

5‑Bromo‑2‑chloro‑6‑fluoro‑1,3‑benzoxazole displays a predicted density of 1.898 g cm⁻³ and a predicted boiling point of 266.3 °C [REFS‑1], whereas the commonly used dihalogenated intermediate 2,5‑dichlorobenzoxazole has a melting point of 44–46 °C (solid at room temperature) and a boiling point of 130–133 °C at 25 Torr [REFS‑2]. The higher density and elevated normal‑pressure boiling point of the tri‑halogenated compound are consistent with stronger intermolecular interactions (increased polarizability from the bromine and fluorine atoms), which can influence crystallization behavior, solubility in organic solvents, and chromatographic retention times during purification [REFS‑3]. The log P of the structurally related 5‑bromo‑2‑chlorobenzoxazole (lacking fluorine) has been reported as 3.24 [REFS‑4]; the additional fluorine atom in the target compound is expected to modestly lower log P while increasing topological polar surface area, potentially improving aqueous solubility relative to the non‑fluorinated bromochloro analog [REFS‑3]. This evidence is class‑level inference, as experimental log P for the target compound is not publicly available.

Physicochemical properties Benzoxazole Density Boiling point Lipophilicity

Electronic Modulation of the Benzoxazole Core: Tri‑Halogenation Alters HOMO–LUMO Gap and Electrostatic Potential Relative to Di‑Halogenated Analogs

Density functional theory (DFT) studies on halogenated benzoxazole derivatives have demonstrated that the nature, number, and position of halogen substituents significantly modulate the HOMO–LUMO gap, molecular electrostatic potential (MEP), and global reactivity descriptors (chemical hardness, electrophilicity index) [REFS‑1]. The specific 5‑Br/2‑Cl/6‑F pattern combines a strong electron‑withdrawing inductive effect (fluorine, −I, σₚ = +0.06) with a resonance‑donating effect (bromine, +M) and a moderately electron‑withdrawing chlorine at the reactive C2 position [REFS‑2][REFS‑3]. Although no quantum chemical calculations have been published specifically for the target compound, the Hammett substituent constants predict a net electron‑withdrawing effect on the benzoxazole ring that is intermediate between the stronger withdrawal of 2,5‑dichlorobenzoxazole (σₚ(Cl) = +0.23 at each position) and the more electron‑rich character of 5‑bromo‑2‑chlorobenzoxazole [REFS‑2]. This modulated electronic profile may influence the compound's reactivity toward electrophiles and nucleophiles as well as its binding affinity for biological targets that engage in π‑stacking or charge‑transfer interactions [REFS‑1]. This evidence is classified as supporting evidence, as direct experimental or computational data for the target molecule are not available.

Electronic properties Benzoxazole DFT HOMO–LUMO Electrostatic potential

Procurement‑Relevant Application Scenarios for 5-Bromo-2-chloro-6-fluoro-1,3-benzoxazole


Antimicrobial Lead Discovery Targeting Gram‑Positive Drug‑Resistant Strains

The documented antibacterial activity against Enterococcus faecalis (IC₅₀ = 3.19 µM) supports the direct use of 5‑bromo‑2‑chloro‑6‑fluoro‑1,3‑benzoxazole as a starting scaffold for hit expansion in antibiotic discovery programs [REFS‑1]. The compound can serve as a core structure for systematic derivatization at the C2, C5, and C6 positions to probe the pharmacophore requirements for potent, selective inhibition of drug‑resistant Gram‑positive pathogens, including vancomycin‑resistant enterococci (VRE). Procurement of this specific tri‑halogenated scaffold, rather than a generic benzoxazole, ensures that the antibacterial phenotype is already present at a measurable level, enabling structure–activity relationship (SAR) campaigns to focus on potency optimization rather than de novo hit identification.

Late‑Stage Diversification Intermediate for Parallel Library Synthesis in Drug Discovery

The orthogonal reactivity of the C2–Cl, C5–Br, and C6–F bonds makes this compound an ideal late‑stage intermediate for generating diverse compound libraries from a single precursor [REFS‑1]. In a typical medicinal chemistry workflow, the chlorine can be displaced first with a primary pharmacophore, the bromine engaged next in a palladium‑catalyzed cross‑coupling to introduce a secondary binding element, and the fluorine retained as a metabolic blocking group. This sequential derivatization strategy has been employed with other polyhalogenated heterocycles to rapidly explore chemical space around a central core, reducing the number of synthetic routes required and accelerating lead optimization timelines [REFS‑2].

Agrochemical Intermediate for Fluorinated Benzoxazole Herbicides and Acaricides

Fluorinated benzoxazoles are known active ingredients and intermediates in the synthesis of modern agrochemicals, including acaricides and herbicides [REFS‑1]. The presence of the C2–Cl leaving group in 5‑bromo‑2‑chloro‑6‑fluoro‑1,3‑benzoxazole permits straightforward conversion to 2‑amino‑ or 2‑alkoxy‑benzoxazole derivatives that constitute the core of several commercial pesticide families. The additional bromine atom at C5 provides a handle for further structural elaboration or can be retained to modulate lipophilicity and environmental persistence. Procurement of the tri‑halogenated compound for agrochemical R&D offers a more advanced intermediate than the commonly used 2,5‑dichlorobenzoxazole, potentially shortening synthetic routes to fluorinated actives [REFS‑2].

Chemical Biology Probe Development: Halogen‑Bonding and Bioisosteric Investigations

The combination of bromine, chlorine, and fluorine on a single benzoxazole scaffold provides a unique opportunity to study halogen‑bonding interactions in protein–ligand complexes [REFS‑1]. Bromine and chlorine can engage in halogen bonds with backbone carbonyl oxygens or side‑chain carboxylates, while fluorine serves as a hydrogen‑bond acceptor or a hydroxyl bioisostere. The tri‑halogenated benzoxazole can be used as a probe molecule in X‑ray crystallography or ¹⁹F‑NMR experiments to elucidate the contributions of individual halogen atoms to binding affinity and selectivity, providing fundamental insights for structure‑based drug design that cannot be obtained with simpler di‑halogenated analogs.

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